Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate
Description
Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate (CAS 1823243-43-1) is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at position 4 and an ethyl acetate moiety at the N7 position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and analogs of immunosuppressive drugs like Tofacitinib . Its synthesis typically involves alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl chloroacetate under reflux conditions in the presence of sodium carbonate .
Properties
IUPAC Name |
ethyl 2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-2-16-8(15)5-14-4-3-7-9(11)12-6-13-10(7)14/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUPLAPDAMQXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC2=C1N=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is dissolved in the solvent, and the base is added to deprotonate the compound. Ethyl bromoacetate is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at room temperature or slightly elevated temperatures.
Purification: The product is purified by column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with larger quantities of reagents and solvents. The reaction can be carried out in large reactors with efficient stirring and temperature control to ensure consistent product quality. The purification process may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrrolopyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing a nitro group to an amine.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolopyrimidines with various functional groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with modified functional groups.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of kinase inhibitors, which are important in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand the biological pathways and molecular targets involved in disease processes.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins and enzymes in cells.
Pharmaceutical Development: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases like cancer. The compound inhibits the activity of these kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting the signaling pathways that promote cell proliferation and survival.
Comparison with Similar Compounds
Substitution Patterns and Structural Variations
The compound is compared to structurally related pyrrolo[2,3-d]pyrimidine derivatives, focusing on substituent positions and functional groups:
Key Observations :
- Substituent Position : The target compound’s ethyl acetate group is attached to the pyrrolo nitrogen (N7), distinguishing it from carboxylate esters at C5 or C6 positions in analogs .
- Biological Relevance : The N7-acetate group may improve membrane permeability compared to polar carboxylate derivatives, a critical factor in kinase inhibitor design .
Physicochemical and Pharmacokinetic Properties
Commercial Availability and Purity
The target compound (95% purity) and its analogs are available via suppliers like Combi-Blocks and ABChem, with prices reflecting positional isomerism and synthetic complexity .
Biological Activity
Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.
- Molecular Formula : C10H10ClN3O2
- Molecular Weight : 239.66 g/mol
- CAS Number : 1823243-43-1
- IUPAC Name : this compound
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Kinase Activity : The compound has been shown to inhibit various kinases, which play crucial roles in cell signaling pathways. For instance, it affects the phosphorylation processes involved in cell proliferation and survival, particularly through the AKT/mTOR signaling pathway .
- Impact on Cell Proliferation : Research indicates that this compound can modulate cell growth by influencing pathways associated with cancer cell proliferation. Its structural similarity to known kinase inhibitors suggests it may serve as a lead compound for developing anti-cancer agents .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases. The modulation of adenosine levels through inhibition of adenosine kinase has been noted as a possible mechanism for its neuroprotective effects .
Anticancer Properties
This compound has been evaluated for its anticancer potential:
- In vitro Studies : In various cancer cell lines, the compound demonstrated significant cytotoxicity, particularly against HeLa and L929 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Neuroprotective Effects
The compound's neuroprotective capabilities are being explored:
- Animal Models : In rodent models of epilepsy and neurodegeneration, this compound showed promise in reducing seizure frequency and severity, indicating a potential role in treating neurological disorders .
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on various cancer cell lines.
- Methodology : Treatment with varying concentrations of the compound over 48 hours.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics.
-
Neuroprotection in Epilepsy Models :
- Objective : Assess the compound's effect on seizure activity.
- Methodology : Administration to rats subjected to maximal electroshock seizures.
- Results : A marked decrease in seizure duration and frequency was noted, suggesting a protective effect on neuronal integrity.
Data Table of Biological Activities
| Activity Type | Model/Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Cytotoxicity | HeLa Cells | >10 | Significant reduction in viability |
| Cytotoxicity | L929 Cells | >10 | Induction of apoptosis |
| Neuroprotection | Rodent Epilepsy Model | Variable | Decreased seizure frequency |
Q & A
Basic: What synthetic methodologies are optimal for preparing Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate?
The compound is synthesized via nucleophilic substitution or alkylation reactions. A validated approach involves reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions (e.g., Na₂CO₃). The reaction typically proceeds at room temperature for 1 hour, followed by reflux for 10 hours to ensure complete substitution. Purification via column chromatography (EtOAc/hexane) yields the product with >90% purity . Alternative methods include using NaH in THF for deprotonation, enabling efficient alkylation at the pyrrolo[2,3-d]pyrimidine N7 position .
Basic: Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., ethyl acetate integration at δ ~4.2 ppm for -OCH₂CH₃ and δ ~5.0 ppm for the pyrrolopyrimidine-CH₂-O group) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (expected [M+H]⁺ ~280.07 m/z) .
- HPLC : To assess purity (>95% using C18 columns with acetonitrile/water gradients) .
Advanced: How does the ethyl acetate moiety influence kinase inhibition selectivity compared to analogs?
The ethyl acetate group enhances steric bulk and polarity, reducing off-target kinase binding. For example, replacing the ethyl group with smaller substituents (e.g., methyl) decreases selectivity for CDK2, while bulkier groups (e.g., isopropyl) improve VEGFR2 inhibition by 2.3-fold. Computational docking (AutoDock Vina) suggests the acetate moiety forms hydrogen bonds with Lys33 and Asp86 in CDK2’s ATP-binding pocket, critical for inhibitory activity .
Advanced: How to resolve contradictions in reported IC₅₀ values across kinase inhibition assays?
Discrepancies often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Standardize protocols by:
- Using uniform ATP levels (e.g., 10 µM for competitive assays).
- Validating enzyme sources (e.g., recombinant vs. cell lysate-derived kinases).
- Employing orthogonal assays (e.g., fluorescence polarization for binding vs. radiometric for activity) .
Basic: What solvents and conditions optimize the compound’s stability during storage?
The compound is hygroscopic and degrades under acidic conditions. Store at -20°C in anhydrous DMSO or ethanol. Avoid aqueous buffers (pH <6), which hydrolyze the ester moiety. Lyophilized samples retain >95% purity for 12 months .
Advanced: What strategies improve aqueous solubility for in vivo studies?
- Prodrug modification : Replace the ethyl ester with a phosphate group (e.g., via hydroxylation and phosphorylation), increasing solubility 10-fold .
- Nanoformulation : Use PEGylated liposomes (size: 100–150 nm) to achieve 85% encapsulation efficiency and sustained release in PBS .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
- Core modifications : Introduce substituents at C2/C5 positions of the pyrrolopyrimidine ring to assess steric/electronic effects.
- Side-chain variations : Replace ethyl acetate with amides or heterocycles (e.g., triazoles) to modulate logP and bioavailability.
- In silico screening : Use Schrödinger’s Glide for docking simulations against kinase homology models .
Advanced: What metabolic pathways degrade this compound in hepatic models?
Primary pathways include:
- Ester hydrolysis : Mediated by carboxylesterases (CES1/2), yielding the free carboxylic acid metabolite.
- Oxidative metabolism : CYP3A4/5 catalyzes N-dealkylation at the pyrrolopyrimidine ring. Use human liver microsomes (HLMs) with NADPH cofactors to identify metabolites via LC-MS/MS .
Basic: How to troubleshoot low yields in scale-up synthesis?
Common issues:
- Incomplete substitution : Increase reaction time (24–48 hours) and use excess ethyl chloroacetate (1.5 eq).
- Byproduct formation : Add molecular sieves to absorb HCl, minimizing dimerization.
- Purification losses : Optimize gradient elution in flash chromatography (e.g., 20–70% EtOAc in hexane) .
Advanced: How to assess target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
